

# development of a validated method for N-nitroso nipecotic acid quantification

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## Compound of Interest

Compound Name:	<i>N-Nitroso Nipecotic Acid-d4</i> (Major)
CAS No.:	1329834-25-4
Cat. No.:	B589103

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## Executive Summary

N-Nitroso Nipecotic Acid (N-NPA), a Nitrosamine Drug Substance-Related Impurity (NDSRI), poses significant analytical challenges due to its high polarity and structural isomerism (vs. N-nitroso isonipecotic acid). Unlike volatile dialkyl nitrosamines (e.g., NDMA), N-NPA cannot be analyzed by headspace GC-MS without derivatization.

This protocol details the development of a direct, sensitive UHPLC-MS/MS method. By utilizing a polar-embedded stationary phase and optimized Electrospray Ionization (ESI), this method achieves a Limit of Quantitation (LOQ) suitable for controlling N-NPA at nanogram-level intakes (Acceptable Intake < 26.5 ng/day), compliant with ICH M7(R2) and FDA/EMA control strategies.

## Regulatory & Safety Context

- Compound: N-Nitroso Nipecotic Acid (CAS: 65445-62-7)[1][2][3][4]

- Precursor: Nipecotic Acid (Piperidine-3-carboxylic acid), a key intermediate in the synthesis of anticonvulsants (e.g., Tiagabine).
- Target Limit: Based on the carcinogenic potency categorization approach (CPCA), N-NPA is often assigned a conservative limit (Category 1 or 2) due to the lack of detoxifying alpha-hydrogens on one side of the ring and the cyclic nature.
  - Default Limit: 26.5 ng/day (Recommended conservative target).<sup>[5][6]</sup>
  - Analytical Target: For a drug with a Maximum Daily Dose (MDD) of 1000 mg, the required LOQ is 0.0265 ppm (26.5 ppb).

## Method Development Strategy: The "Why" Behind the "How"

### Chromatographic Challenge: Polarity & Isomers

N-NPA contains a carboxylic acid moiety, making it highly polar (zwitterionic potential).

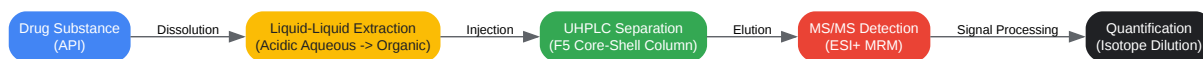
- Standard C18 Failure: On a traditional C18 column, N-NPA elutes near the void volume ( ), leading to massive ion suppression from the sample matrix and poor peak shape.
- The Solution: We utilize a Polar-Embedded C18 or Pentafluorophenyl (F5) column. The F5 phase provides orthogonal selectivity (pi-pi interactions) critical for separating N-NPA from its structural isomer, N-nitroso isonipicotic acid (4-carboxylic acid).

### Mass Spectrometry: Ionization Physics

- Mode: ESI Positive ( $[M+H]^+$ ).
- Rationale: While carboxylic acids ionize well in negative mode, the nitrosamine functionality is best detected in positive mode using acidic mobile phases (Formic Acid). The protonation occurs on the nitroso oxygen or the ring nitrogen, driving sensitivity.
- Interference Removal: High-resolution MS (HRMS) or Triple Quadrupole (QqQ) in MRM mode is mandatory to distinguish the analyte from matrix isobaric interferences.

## Visualized Workflows

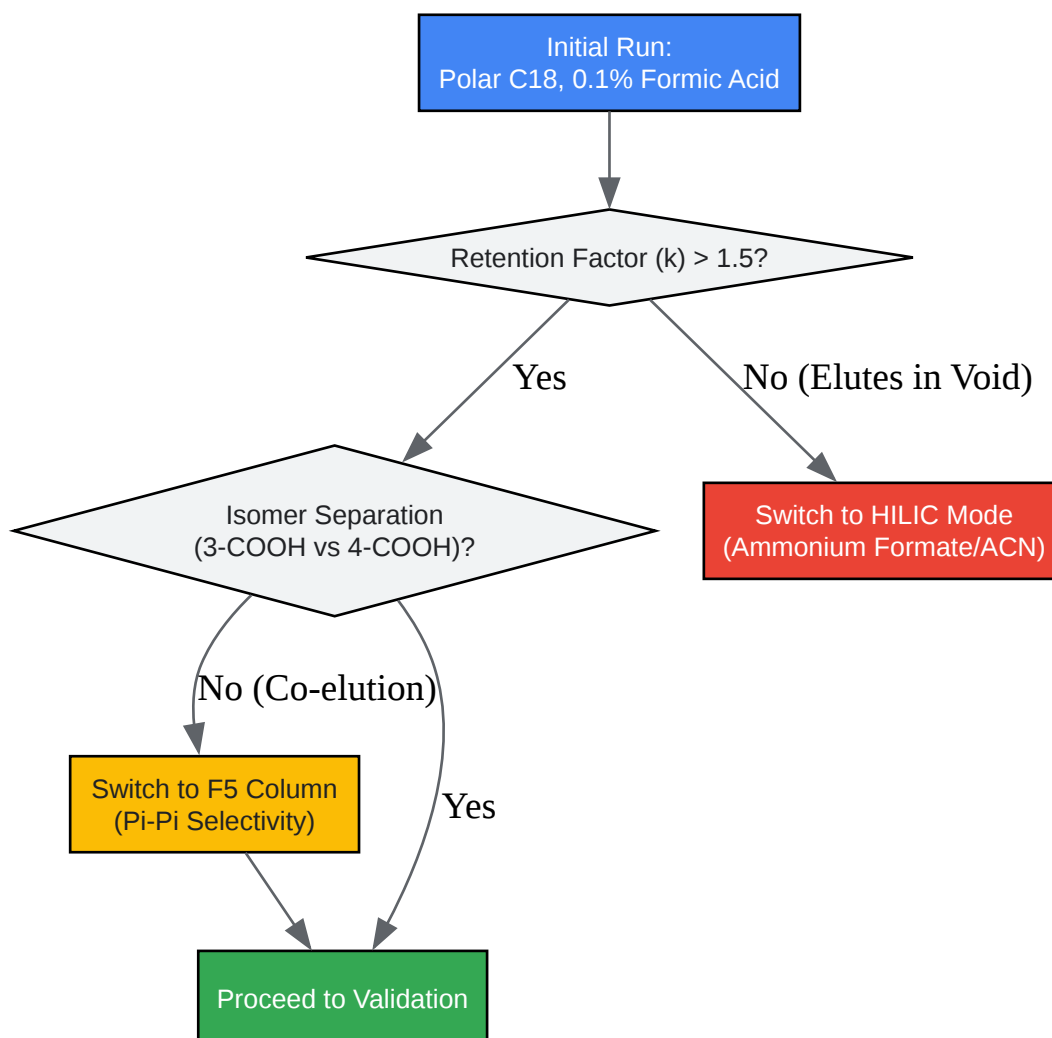
### Figure 1: Analytical Workflow (Sample to Result)



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Caption: End-to-end workflow for N-NPA analysis emphasizing orthogonal separation and isotope dilution.

### Figure 2: Method Optimization Decision Tree



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Caption: Logic flow for selecting stationary phase based on retention and isomer resolution.

## Detailed Experimental Protocol

### Reagents & Standards

- Reference Standard: N-Nitroso Nipecotic Acid (>98% purity).
- Internal Standard (IS): N-Nitroso Nipecotic Acid-d4 (Deuterated). Crucial for correcting matrix effects.
- Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid.

### Chromatographic Conditions (UHPLC)

Parameter	Setting
System	Agilent 1290 Infinity II or Waters Acquity UPLC
Column	Phenomenex Kinetex F5 (2.6 $\mu$ m, 100 x 2.1 mm) OR Waters HSS T3
Column Temp	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.3 mL/min
Injection Vol	5 - 10 $\mu$ L

#### Gradient Program:

- 0.0 min: 2% B (Hold for 1 min to trap polar analytes)
- 5.0 min: Ramp to 95% B
- 7.0 min: Hold 95% B (Wash)
- 7.1 min: Return to 2% B

- 10.0 min: Re-equilibrate

## Mass Spectrometry Parameters (Sciex 6500+ or Thermo Altis)

- Source: ESI Positive (Turbo Ion Spray)
- Curtain Gas: 35 psi
- IonSpray Voltage: 4500 V
- Temperature: 450°C

MRM Transitions (Recommended): Optimization Note: Transitions must be experimentally verified as fragmentation energy varies by instrument.

Analyte	Precursor (m/z)	Product (m/z)	Type	Collision Energy (V)
N-NPA	159.1 [M+H] <sup>+</sup>	129.1 (Loss of NO)	Quantifier	15
N-NPA	159.1 [M+H] <sup>+</sup>	84.1 (Ring fragment)	Qualifier	28
N-NPA-d4 (IS)	163.1 [M+H] <sup>+</sup>	133.1	Quantifier	15

## Sample Preparation (Solid Phase Extraction - Optional but Recommended)

Direct injection is possible for clean matrices. For complex tablets, use SPE.

- Weighing: Weigh 50 mg of API/Drug Product powder.
- Dissolution: Dissolve in 5.0 mL of Water:Methanol (90:10). High water content ensures retention of the polar analyte on the SPE cartridge.
- Spiking: Add Internal Standard (final conc. 10 ng/mL).

- Extraction (HLB Cartridge):
  - Condition: 1 mL MeOH, 1 mL Water.
  - Load: Pass sample solution.
  - Wash: 1 mL 5% Methanol in Water (Removes highly polar salts).
  - Elute: 2 x 500 µL Methanol.
- Reconstitution: Evaporate eluate under Nitrogen (mild heat, 30°C) and reconstitute in Mobile Phase A.

## Method Validation (ICH Q2(R2) & USP <1469>)

To ensure the method is "Self-Validating," the following criteria must be met during the validation run:

Validation Parameter	Acceptance Criteria	Scientific Rationale
Specificity	No interference > 20% of LOQ in blank at retention time.	Ensures signal is purely N-NPA.
Linearity	(Range: LOQ to 120% of Limit).[7]	Demonstrates proportional response.
Accuracy (Recovery)	70% – 130% at LOQ level; 80% – 120% at higher levels. [7]	Verifies extraction efficiency.
Precision (Repeatability)	RSD 20% (at LOQ); RSD 10% (at Limit).[7]	Ensures consistent results.
Sensitivity (LOQ)	S/N 10. Must be 50% of the AI limit.[7]	Ensures capability to detect safe limits.

## Troubleshooting & Expert Insights

- **Peak Tailing:** N-NPA has a secondary amine (in the ring structure, though nitrosated) and a carboxylic acid. If tailing occurs, add 5 mM Ammonium Formate to the mobile phase to buffer the secondary interactions.
- **Carryover:** Nitrosamines are sticky. Use a needle wash of Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.1% Formic Acid.[8]
- **Artifact Formation:** Do not use high temperatures during sample prep. Nitrosamines can degrade or form in situ if nitrites are present in excipients. Add Sulfamic Acid to the diluent to scavenge residual nitrites if artifact formation is suspected.

## References

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- European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[6][10][11][12][13][14][Link]
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